2-difluoroMethylbenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Difluoromethylbenzoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to the benzene ring at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Difluoromethylbenzoic acid can be synthesized through various methods. One common approach involves the reaction of methyl 2-(difluoromethyl)benzoate with aqueous sodium hydroxide under reflux conditions. The reaction mixture is then acidified to obtain the desired product .
Industrial Production Methods: Industrial production of 2-difluoromethylbenzoic acid typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Difluoromethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylbenzoic acid derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted benzoic acids.
Wissenschaftliche Forschungsanwendungen
2-Difluoromethylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a building block for pharmaceuticals and its role in drug design.
Industry: It is employed in the production of agrochemicals, polymers, and specialty chemicals
Wirkmechanismus
The mechanism of action of 2-difluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biological processes and chemical reactions, making it a valuable tool in research and development .
Vergleich Mit ähnlichen Verbindungen
- 2-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: 2-Difluoromethylbenzoic acid is unique due to the presence of two fluorine atoms in the difluoromethyl group, which imparts distinct chemical properties compared to trifluoromethylbenzoic acids. The difluoromethyl group can enhance the compound’s reactivity and stability, making it suitable for specific applications where trifluoromethylbenzoic acids may not be as effective .
Eigenschaften
Molekularformel |
C10H14N2O3S |
---|---|
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
[6-(azetidin-1-yl)pyridin-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C10H14N2O3S/c1-16(13,14)15-8-9-4-2-5-10(11-9)12-6-3-7-12/h2,4-5H,3,6-8H2,1H3 |
InChI-Schlüssel |
QNNCLZQZZLAQPP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCC1=NC(=CC=C1)N2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.